molecular formula C11H13BrFNO B578553 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene CAS No. 1355247-75-4

1-Bromo-2-fluoro-3-(morpholinomethyl)benzene

Cat. No.: B578553
CAS No.: 1355247-75-4
M. Wt: 274.133
InChI Key: CAIURMIERZMRKZ-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-(morpholinomethyl)benzene is an organic compound with the molecular formula C11H13BrFNO and a molecular weight of 274.13 g/mol . It is characterized by the presence of a bromine atom, a fluorine atom, and a morpholinomethyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-fluoro-3-(morpholinomethyl)benzene can be synthesized through a multi-step process involving the bromination and fluorination of benzene derivatives, followed by the introduction of the morpholinomethyl group. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes as described above. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-3-(morpholinomethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1-Bromo-2-fluoro-3-(morpholinomethyl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-3-(morpholinomethyl)benzene involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, as well as the morpholinomethyl group, contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can modulate biological pathways and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-2-fluoro-3-(morpholinomethyl)benzene is unique due to the presence of both bromine and fluorine atoms along with the morpholinomethyl group, which imparts distinct chemical and physical properties. These features make it a valuable compound in various chemical and biological applications .

Biological Activity

1-Bromo-2-fluoro-3-(morpholinomethyl)benzene is an organic compound characterized by the presence of a bromine atom, a fluorine atom, and a morpholinomethyl group attached to a benzene ring. Its molecular formula is C10_{10}H12_{12}BrFNO, with a molecular weight of approximately 260.11 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The unique arrangement of substituents in this compound contributes to its chemical properties. The morpholine group is known for enhancing biological activity, particularly in pharmacological contexts. The presence of both bromine and fluorine atoms can also influence the compound's reactivity and interaction with biological targets.

Biological Activity

Research indicates that compounds containing morpholine groups often exhibit significant biological activities, including:

  • Antimicrobial properties : Morpholine derivatives have been studied for their effectiveness against various pathogens.
  • Anticancer effects : Some studies suggest that similar compounds may inhibit cancer cell proliferation.
  • Enzyme inhibition : Interaction with specific enzymes could lead to therapeutic benefits.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of Action
This compoundPotential antimicrobial and anticancerInteraction with enzymes/receptors
1-Bromo-2-fluoro-3-nitrobenzeneAntimicrobialInhibition of bacterial growth
1-Bromo-3-fluoro-2-(morpholinomethyl)benzeneAnticancerInduction of apoptosis in cancer cells

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cell signaling.

Properties

IUPAC Name

4-[(3-bromo-2-fluorophenyl)methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-10-3-1-2-9(11(10)13)8-14-4-6-15-7-5-14/h1-3H,4-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIURMIERZMRKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(C(=CC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10742782
Record name 4-[(3-Bromo-2-fluorophenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-75-4
Record name Morpholine, 4-[(3-bromo-2-fluorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Bromo-2-fluorophenyl)methyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10742782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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